Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3311(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- typically involves multiple steps. The initial step often includes the formation of the tricyclic core structure, followed by the introduction of the pyridinyl and diaza groups. Specific reagents and catalysts are used to facilitate these reactions, and conditions such as temperature and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as receptors or enzymes, and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial uses.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A simpler tricyclic compound with similar structural features.
Adamantane: Another tricyclic compound known for its stability and use in various applications.
Tricyclo[3.3.1.1(3,7)]decan-1-ol, acetate: A derivative with an acetate group, used in different chemical contexts.
Uniqueness
Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza- stands out due to its combination of the tricyclic core with pyridinyl and diaza groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H27N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5,7-dipropyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H27N3O/c1-3-7-18-11-21-13-19(8-4-2,17(18)23)14-22(12-18)16(21)15-6-5-9-20-10-15/h5-6,9-10,16H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
CPNWVXZOUXXVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.